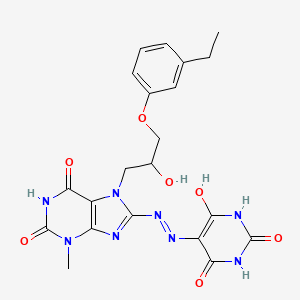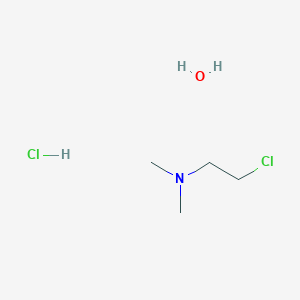
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the production of various pharmaceuticals and other organic compounds. The compound is characterized by its crystalline form and is often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by chlorination. The reaction typically involves the following steps:
Reaction of Dimethylamine with Ethylene Oxide: This step forms N,N-dimethylethanolamine.
Chlorination: The N,N-dimethylethanolamine is then chlorinated using thionyl chloride or phosphorus trichloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization to obtain the pure crystalline form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the compound’s structure.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Products: Such as N,N-dimethylethanamine derivatives.
Oxidation Products: Including various oxidized forms of the compound.
Reduction Products: Resulting in reduced amine derivatives.
Scientific Research Applications
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals like antihistamines and muscle relaxants.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethylethanamine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying the structure of nucleophiles it reacts with. This property is particularly useful in the synthesis of pharmaceuticals, where it helps in forming key intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-diethylethanamine hydrochloride: Similar in structure but with ethyl groups instead of methyl groups.
2-Dimethylaminoethyl chloride hydrochloride: Another related compound used in organic synthesis.
Uniqueness
2-Chloro-N,N-dimethylethanamine hydrochloride hydrate is unique due to its specific reactivity and the ease with which it can be synthesized and purified. Its role as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals highlights its importance in both research and industrial applications.
Properties
Molecular Formula |
C4H13Cl2NO |
|---|---|
Molecular Weight |
162.06 g/mol |
IUPAC Name |
2-chloro-N,N-dimethylethanamine;hydrate;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH.H2O/c1-6(2)4-3-5;;/h3-4H2,1-2H3;1H;1H2 |
InChI Key |
BLYCEKCSTJSYNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCl.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-difluorobenzyl)sulfanyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14120084.png)
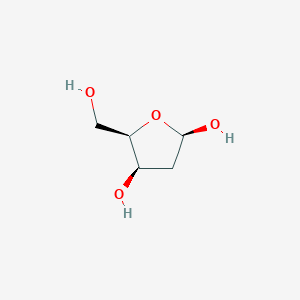

![[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
![6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14120126.png)
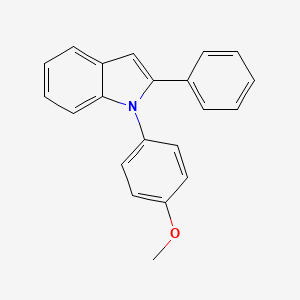

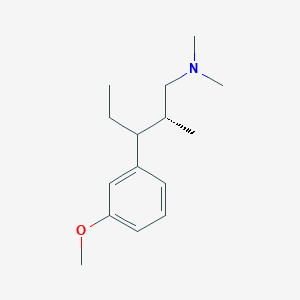
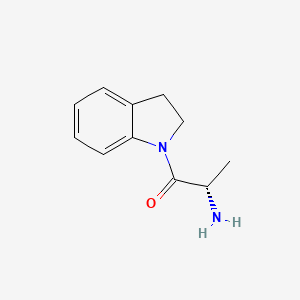
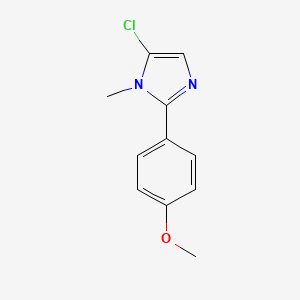
![N-(3,4-dimethoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120165.png)
